(R)-2-Aminooctanoic acid is an enantiomerically pure, non-proteinogenic alpha-amino acid. Its structure combines the reactive functionality of a primary amine and a carboxylic acid with an eight-carbon aliphatic chain, conferring significant lipophilicity. This makes it a specialized building block for introducing controlled stereochemistry and hydrophobicity into peptides, peptidomimetics, and other chiral molecules. [REFS-1, REFS-2] Its primary value proposition lies in applications where stereochemical purity is critical for biological activity, target specificity, or the efficiency of subsequent synthetic steps.
Substituting (R)-2-Aminooctanoic acid with its racemate or the (S)-enantiomer is contraindicated for stereospecific applications. Biological systems, such as enzyme active sites and receptors, are chiral and interact differently with each enantiomer. For example, modification of an antimicrobial peptide with the (S)-enantiomer, (S)-2-aminooctanoic acid, was shown to improve antibacterial activity by up to 16-fold against certain strains. [1] Using the racemic mixture in such a context would introduce the (R)-enantiomer as a significant impurity, potentially leading to lower efficacy, competitive inhibition, or unpredictable off-target effects. For synthetic applications requiring a chiral precursor, using the racemate necessitates a costly and often low-yielding chiral resolution step, negating any initial cost savings and reducing overall process efficiency. [2]
In biological applications, the choice of enantiomer is critical and non-interchangeable. A study on antimicrobial peptides (AMPs) demonstrated that incorporating the (S)-enantiomer, (S)-2-aminooctanoic acid, into a lactoferricin B-derived peptide increased its antibacterial activity by as much as 16-fold compared to the unmodified parent peptide. [1] The (S)-enantiomer-modified peptide exhibited a minimal inhibitory concentration (MIC) of 25 μg/ml for E. coli, while the unmodified peptide was significantly less potent. [1] This highlights that each enantiomer possesses distinct biological properties, making the procurement of the specific (R)-enantiomer essential for applications where the biological effects of the (S)-enantiomer are not desired or are counterproductive.
| Evidence Dimension | Improvement in Antibacterial Activity |
| Target Compound Data | Required for applications where the specific biological activity of the (S)-enantiomer is to be avoided. |
| Comparator Or Baseline | (S)-2-Aminooctanoic acid: Up to 16-fold increase in antibacterial activity when conjugated to a specific peptide. |
| Quantified Difference | Qualitatively distinct biological outcome based on stereochemistry. |
| Conditions | Conjugation to an antimicrobial peptide (AMP) derived from lactoferricin B, tested against various bacterial strains including E. coli and S. aureus. |
Procuring the wrong enantiomer or a racemic mix can lead to dramatically different biological outcomes, making stereochemical purity essential for reproducible and targeted research.
(R)-2-Aminooctanoic acid serves as a valuable chiral building block for synthesizing inhibitors of stereospecific enzymes. Its utility is highlighted in studies of human glutamate carboxypeptidase II (GCPII), a key therapeutic target. Researchers have computationally modeled the interactions of the 2-aminooctanoic acid side chain within the lipophilic S1' pocket of the enzyme's active site to understand binding contributions. [1] The development of potent GCPII inhibitors is known to be highly dependent on the stereochemistry of the ligands. [2] Using an enantiopure precursor like (R)-2-Aminooctanoic acid is critical, as synthesizing with a racemic mixture would result in a final product containing at least 50% of an undesired diastereomer, which may have lower binding affinity or be inactive, acting as a high-concentration impurity that complicates purification and reduces overall yield.
| Evidence Dimension | Synthetic Pathway Efficiency |
| Target Compound Data | Direct incorporation of the correct stereocenter into the final molecule. |
| Comparator Or Baseline | Racemic 2-Aminooctanoic Acid: Leads to a mixture of diastereomers, requiring difficult separation and resulting in a theoretical maximum yield of 50% for the desired product. |
| Quantified Difference | Avoids >50% loss of material and eliminates a complex purification step compared to starting with a racemate. |
| Conditions | Asymmetric synthesis of enzyme inhibitors targeting a chiral binding pocket, such as the S1' site of GCPII. |
This compound saves significant time and resources by providing the correct, pre-defined stereocenter, avoiding the yield losses and purification challenges associated with using a racemic precursor.
Incorporating (R)-2-Aminooctanoic acid into a peptide sequence via solid-phase peptide synthesis (SPPS) is a direct method to increase the overall lipophilicity of the final molecule. The six-carbon alkyl side chain (-(CH2)5CH3) is substantially more hydrophobic than the side chains of common proteinogenic amino acids like Alanine (-CH3) or Leucine (-CH2CH(CH3)2). This modification is often used to enhance properties such as membrane permeability or to modulate the solubility profile of a peptide therapeutic. [REFS-1, REFS-2] Procuring the enantiopure (R)-form ensures that this lipophilic modification is introduced without creating diastereomeric impurities, which could complicate purification by HPLC and potentially alter the peptide's secondary structure and aggregation properties.
| Evidence Dimension | Side Chain Hydrophobicity (Structure-Based) |
| Target Compound Data | Six-carbon linear alkyl side chain. |
| Comparator Or Baseline | Leucine: Four-carbon branched alkyl side chain. Alanine: One-carbon side chain. |
| Quantified Difference | Offers a longer, more lipophilic side chain than common amino acids, providing a greater increase in hydrophobicity per residue. |
| Conditions | Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows. |
This compound is a superior choice for systematically increasing peptide lipophilicity in a controlled, stereochemically pure manner, which is crucial for formulation and pharmacokinetic optimization.
Ideal for the synthesis of enzyme inhibitors where a chiral center is required adjacent to a hydrophobic moiety for binding in a lipophilic pocket, such as in glutamate carboxypeptidase II. Using the (R)-enantiomer ensures stereospecific synthesis, avoiding inactive diastereomers. [1]
For use in solid-phase peptide synthesis (SPPS) to systematically increase the hydrophobicity of a peptide without introducing diastereomeric impurities. This is critical when developing peptides with enhanced membrane permeability or specific formulation requirements, where the biological activity of the (S)-enantiomer is not desired. [2]
Serves as a versatile and enantiopure starting material for the multi-step synthesis of novel chiral auxiliaries or ligands for asymmetric catalysis. The defined (R)-stereocenter provides a reliable anchor for building more complex chiral structures. [3]
The compound's structure, combining an amino acid head group with a fatty acid tail, makes it a relevant building block for creating analogs of inhibitors for enzymes like FAAH, which process endogenous fatty acid amides. [4]